Rel-tert-butyl (1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
tert-Butyl (1S,5R)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-tert-butyl (1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1S,5R)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aminomethyl group to a corresponding carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
tert-Butyl (1S,5R)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological targets, while the bicyclic structure provides rigidity and specificity in binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (1S,5R)-6-(aminomethyl)-3-azabicyclo[2.2.1]heptane-3-carboxylate
- tert-Butyl (1S,5R)-6-(aminomethyl)-3-azabicyclo[3.1.1]octane-3-carboxylate
Comparison: tert-Butyl (1S,5R)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOLPCXJPIAKQS-ULKQDVFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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